Product packaging for Rhodoptilometrin(Cat. No.:CAS No. 15979-74-5)

Rhodoptilometrin

Cat. No.: B578914
CAS No.: 15979-74-5
M. Wt: 314.293
InChI Key: FFCVGPRCQWKWLA-NSHDSACASA-N
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Description

Overview of Anthraquinones in Natural Product Chemistry

Anthraquinones are a class of aromatic compounds based on the 9,10-anthraquinone skeleton, which consists of three fused benzene rings. wikipedia.org These naturally occurring phenolic compounds are widespread in bacteria, fungi, lichens, and plants. nih.govresearchgate.net Their biosynthesis often follows the polyketide pathway, starting with precursors like acetyl and malonyl CoA which cyclize to form the characteristic aromatic ring system. nih.gov

Historically, anthraquinones are known for their vibrant colors and have been used as dyes for centuries. mdpi.com In the realm of natural product chemistry, they are recognized for a wide spectrum of biological activities. nih.govresearchgate.net These activities include, but are not limited to, anticancer, anti-inflammatory, laxative, antifungal, and antibacterial properties. nih.govresearchgate.net This broad range of bioactivity has made the anthraquinone (B42736) scaffold a subject of intense research and a template for the development of new therapeutic agents. researchgate.net

Significance of Marine Organisms as a Source of Bioactive Metabolites

Covering over 70% of the Earth's surface, the oceans harbor an immense biodiversity, much of which remains unexplored. researchgate.net This rich biodiversity translates into a remarkable chemical diversity, making the marine environment a prolific source of novel natural products. blueremediomics.eu Marine organisms, particularly invertebrates, have yielded thousands of unique secondary metabolites, many of which possess structures and mechanisms of action not found in their terrestrial counterparts. blueremediomics.eu

These marine natural products are typically secondary metabolites, compounds not essential for the organism's basic survival but which fulfill crucial ecological roles. researchgate.net The unique and often extreme conditions of marine habitats have driven the evolution of distinct metabolic pathways, leading to the production of these highly specialized molecules.

The systematic exploration of marine organisms for bioactive compounds is a relatively recent endeavor compared to the study of terrestrial sources. The field began to gain significant momentum in the 1950s with the pioneering work of Werner Bergmann, who isolated novel nucleosides, spongouridine and spongothymidine, from the Caribbean sponge Cryptotheca crypta. nih.gov This discovery was a landmark, as these compounds served as the inspiration for the synthesis of cytosine arabinoside (Ara-C), an anticancer agent, and vidarabine (Ara-A), an antiviral drug. nih.gov

The advent of Self-Contained Underwater Breathing Apparatus (SCUBA) dramatically expanded researchers' ability to access and collect marine specimens from beyond the intertidal zone. nih.gov This technological advance spurred a "golden age" of discovery from the 1970s onwards, leading to the isolation of thousands of novel compounds from sponges, tunicates, corals, and other marine life. nih.gov Over the decades, this research has matured into a sophisticated field, with several marine-derived compounds or their derivatives receiving approval as therapeutic drugs. blueremediomics.eunih.gov

Table 1: Key Milestones in Marine Natural Product Discovery
PeriodKey Development/DiscoverySignificance
Early 1950sIsolation of spongouridine and spongothymidine from a marine sponge. nih.govDemonstrated marine organisms as a source of novel bioactive compounds, leading to the development of anticancer and antiviral drugs. nih.gov
1960s-1970sWidespread adoption of SCUBA for scientific collection. nih.govEnabled access to a much wider range of marine organisms, accelerating the pace of discovery. nih.gov
1969FDA approval of Cytarabine (Ara-C).First marine-inspired drug approved for clinical use, validating the pharmaceutical potential of marine natural products.
2007Approval of Trabectedin (Yondelis®) in the European Union. nih.govFirst marine anticancer drug approved, originally isolated from a tunicate. nih.gov

The production of secondary metabolites by marine organisms is not a random occurrence; these compounds play vital roles in the survival and interaction of the producing organism within its ecosystem. Many marine invertebrates are sessile (fixed in one place) or slow-moving, and they often lack the physical defenses, such as shells or spines, common in other animals. mdpi.com To compensate, they have evolved a sophisticated chemical arsenal. mdpi.combohrium.com

These chemical defenses serve multiple purposes:

Predator Deterrence: Many secondary metabolites are toxic or unpalatable, effectively deterring predation by fish and other mobile predators. researchgate.netbohrium.com

Antifouling: In the competitive marine environment, surface space is a valuable resource. Sessile organisms produce compounds that prevent the settlement and growth of larvae from other organisms (biofouling) on their surfaces. bohrium.com

Competition: Chemical compounds can be released to inhibit the growth of or kill nearby competitors, a phenomenon known as allelopathy. researchgate.net

Communication: Some metabolites act as chemical signals (pheromones) for processes like reproduction or aggregation. mdpi.com

Therefore, the vast library of bioactive compounds found in marine life is a direct result of intense evolutionary pressure, where chemical adaptation is a key strategy for survival. researchgate.net

Positioning of Rhodoptilometrin within the Anthraquinone Class of Marine Metabolites

This compound is a prime example of a natural product situated at the intersection of these two major fields of study: it is an anthraquinone that has been isolated from a marine source. Specifically, this compound has been identified in and isolated from marine crinoids (feather stars), such as Himerometra magnipinna. nih.gov Crinoids are known to produce a variety of pigments, many of which are based on polyketide-derived quinone structures, likely as a form of chemical defense. researchgate.net

Chemically, this compound is a substituted anthraquinone. Its structure features the characteristic tricyclic core with hydroxyl and a hydroxypropyl side chain. A key feature of this compound is the presence of a chiral center, meaning it can exist as different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements of atoms). youtube.comankara.edu.tr The specific stereoisomer isolated from Himerometra magnipinna has been identified as (+)-rhodoptilometrin. The existence of stereoisomers is significant because different spatial arrangements can lead to vastly different biological activities. ankara.edu.tr The discovery of this compound and related compounds, such as crinemodin-rhodoptilometrin bianthrone, from crinoids underscores the potential of marine echinoderms as a source of unique anthraquinone derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B578914 Rhodoptilometrin CAS No. 15979-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15979-74-5

Molecular Formula

C17H14O6

Molecular Weight

314.293

IUPAC Name

1,3,8-trihydroxy-6-[(1S)-1-hydroxypropyl]anthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3/t11-/m0/s1

InChI Key

FFCVGPRCQWKWLA-NSHDSACASA-N

SMILES

CCC(C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O)O)O

Origin of Product

United States

Origin and Biosynthesis of Rhodoptilometrin

Acetate-Malonate Pathway in Fungi and Plants

The biosynthesis of anthraquinones (AQs) in living organisms is predominantly channeled through two major metabolic pathways: the polyketide pathway, also known as the acetate-malonate pathway, and the shikimate pathway researchgate.net. In fungi, the acetate-malonate pathway is the primary route for synthesizing compounds like anthraquinones mdpi.com. Conversely, plants utilize both the shikimate and the acetate-malonate pathways for AQ production mdpi.com.

The acetate-malonate pathway is a fundamental process in secondary metabolism, where acetyl-CoA serves as the starter unit and malonyl-CoA acts as the extender unit mdpi.comslideshare.netslideshare.net. This pathway involves the sequential condensation of these units, mediated by enzymes like polyketide synthases (PKSs), to build a polyketide chain mdpi.comslideshare.net. This chain then undergoes cyclization and further modifications to form the final aromatic structures characteristic of anthraquinones researchgate.netmdpi.com. Specifically, the acetate-malonate pathway is known to produce 1,8-dihydroxy anthraquinones researchgate.net. The variation in fungal secondary metabolite biosynthesis, including AQs, is influenced by factors such as the availability of acetate (B1210297) and malonate, the specific fungal strains involved, and their growth conditions mdpi.com.

Table 2.1: Key Biosynthetic Pathways and Precursors for Anthraquinones

PathwayPrimary OrganismsKey PrecursorsGeneral Product TypeNotes
Acetate-MalonateFungi, PlantsAcetyl-CoA, Malonyl-CoAPolyketides, AnthraquinonesEssential for building polyketide chains; in fungi, the main route for AQs; in plants, alongside shikimate.
ShikimatePlants, BacteriaPhosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P)Aromatic amino acids, Flavonoids, Lignin, AlkaloidsIn plants, contributes to AQ synthesis alongside the acetate-malonate pathway; does not generate 8-substituted AQs.

Isolation from Crinoidea (Feather Stars)

Role of Non-Reducing Polyketide Synthases (NR-PKSs)

In the biosynthesis of anthraquinones in fungi, non-reducing polyketide synthases (NR-PKSs) play a crucial regulatory role mdpi.com. These complex, multidomain enzymes are responsible for controlling the regioselective cyclization of the β-polyketide chain, thereby dictating the specific aromatic structures that are ultimately formed mdpi.com. NR-PKSs are characterized by the absence of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, while typically possessing starter-unit:acyl carrier protein (SAT) and product template (PT) domains mdpi.com.

NR-PKSs are instrumental in producing "true polyketides" wikipedia.org. They are found across various fungal phyla, including ascomycetes and some basidiomycetes mdpi.com. The diversity of NR-PKSs is further categorized into classes based on the specific PT domains they contain, which are critical for mediating the regioselective cyclization of the polyketide backbone nih.gov. The general architecture of these enzymes, including their domain composition, is fundamental to understanding how the complex carbon skeletons of anthraquinones are assembled rsc.org.

Table 2.2: Key Domains of Non-Reducing Polyketide Synthases (NR-PKSs)

Domain NameAbbreviationFunctionTypical Presence in NR-PKSs
Starter Unit:ACP TransacylaseSATCatalyzes the transfer of the starter unit (e.g., acetyl-CoA) to the Acyl Carrier Protein (ACP).Often present (but dispensable in some basidiomycetes)
β-Ketoacyl SynthaseKSCatalyzes the C-C bond formation between the growing chain and the extender unit.Present
Malonyl-CoA:ACP TransacylaseMATCatalyzes the transfer of the extender unit (e.g., malonyl-CoA) to the ACP.Present
Product TemplatePTMediates the regioselective cyclization of the polyketide backbone, influencing the final structure.Present
ThioesteraseTEReleases the completed polyketide chain from the PKS complex.Absent in Group V NR-PKSs
KetoreductaseKRReduces carbonyl groups.Absent
DehydrataseDHRemoves water molecules to introduce double bonds.Absent
Enoyl ReductaseERReduces double bonds.Absent
C-methyltransferaseCMeTAdds methyl groups to the polyketide chain.Can be present

Hypothesized Metabolic Intermediates and Precursors

The biosynthesis of Rhodoptilometrin, like other anthraquinones, is initiated by the acetate-malonate pathway, utilizing fundamental metabolic building blocks. The primary precursors are acetyl-CoA and malonyl-CoA mdpi.comslideshare.netslideshare.net. Acetyl-CoA, derived from carbohydrate metabolism (e.g., glycolysis), provides the initial "starter unit," while malonyl-CoA, formed from acetyl-CoA carboxylation, serves as the "extender unit" mdpi.comslideshare.netslideshare.net.

These precursors are sequentially loaded onto an Acyl Carrier Protein (ACP) by specific domains within the NR-PKS enzyme complex mdpi.comslideshare.net. The iterative condensation of these units results in the formation of a β-polyketide chain mdpi.com. This linear chain, containing a series of carbonyl groups, is inherently unstable and serves as the direct substrate for cyclization reactions mdpi.com. While specific intermediates in the direct pathway to this compound are not extensively detailed in the provided literature, the general mechanism involves the assembly of a polyketide backbone which is then cyclized and aromatized to form the anthraquinone (B42736) core researchgate.netmdpi.com. The precise number of acetate and malonate units incorporated, along with the specific cyclization and modification steps, ultimately determines the final structure of this compound.

Biogenetic Relationship to Other Crinoid Anthraquinones and Derivatives

This compound is not an isolated compound within the marine environment; it belongs to a class of pigments found in echinoderms, particularly crinoids acs.orgmdpi.com. Crinoids are recognized as significant producers of brightly colored, predominantly anthraquinoid pigments mdpi.com. This suggests a shared or related biosynthetic origin for these compounds within these marine invertebrates.

Other anthraquinones have been identified in crinoid species, such as comantherin, and related derivatives like 1'-deoxythis compound have also been isolated uni-duesseldorf.deresearchgate.netresearchgate.net. The presence of these structurally similar compounds indicates a potential biogenetic lineage where variations in the polyketide chain assembly, cyclization, or subsequent modification steps lead to the diverse array of crinoid anthraquinones researchgate.net. For instance, the isolation of 1'-deoxythis compound alongside this compound suggests a common biosynthetic pathway with a potential difference in a reduction step or the presence/absence of a hydroxyl group.

Furthermore, the role of these anthraquinones, including this compound, extends beyond mere pigmentation. They have been implicated in ecological interactions, such as serving as kairomones that attract symbiotic organisms like snapping shrimp, thereby facilitating host selection and maintaining symbiotic relationships researchgate.net. This functional diversity, coupled with structural similarities, underscores the evolutionary and biosynthetic connections among crinoid-derived anthraquinones.

Structural Elucidation and Stereochemical Characterization of Rhodoptilometrin and Its Analogues

Stereoisomeric Forms and Their Differentiation

Rhodoptilometrin is a chiral molecule, meaning it exists in non-superimposable mirror-image forms known as enantiomers. This chirality arises from the stereocenter at the C-1′ position of the hydroxypropyl side chain. The spatial arrangement of the substituents around this chiral center determines the molecule's absolute configuration, designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.com These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a property known as optical activity. youtube.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). youtube.com

(S)-(-)-Rhodoptilometrin

The naturally occurring levorotatory enantiomer of this compound is designated as (S)-(-)-Rhodoptilometrin. nih.govresearchgate.net Its absolute configuration at the C-1' chiral center is 'S'. nih.gov This stereoisomer has been isolated from marine organisms, specifically the feather star Comanthus sp. nih.govresearchgate.net The structural elucidation of (S)-(-)-Rhodoptilometrin relies on a combination of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to determine the core structure and connectivity of the atoms, while the specific stereochemistry is confirmed by analyzing its optical rotation, which is negative (-), and often through comparison with synthesized standards or by advanced techniques like X-ray crystallography. rsc.orgnih.gov

(+)-Rhodoptilometrin (R-configuration)

The dextrorotatory enantiomer, (+)-Rhodoptilometrin, possesses the 'R' configuration at the C-1' stereocenter. nih.govmdpi.com This form has also been isolated from marine crinoids. nih.govnih.gov As the mirror image of the (S)-enantiomer, it rotates plane-polarized light in the positive (+) direction. youtube.com The differentiation between the (R) and (S) forms is critically important, as enantiomers can exhibit significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors. While their NMR and mass spectra are identical, their distinct optical activities provide the primary method for differentiation. Enantioselective synthesis is a key strategy for obtaining stereochemically pure samples of each isomer for study. rroij.comnih.gov

Property(S)-(-)-Rhodoptilometrin(+)-Rhodoptilometrin
Absolute Configuration SR
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Natural Source Example Marine Echinoderm Comanthus sp. nih.govMarine Crinoids nih.gov
IUPAC Name 1,3,8-trihydroxy-6-[(1S)-1-hydroxypropyl]anthracene-9,10-dione nih.gov1,3,8-trihydroxy-6-[(1R)-1-hydroxypropyl]anthracene-9,10-dione

Isothis compound (B97057)

Isothis compound is a constitutional isomer of this compound, not a stereoisomer. The key structural difference lies in the position of the hydroxyl group on the propyl side chain. In isothis compound, the hydroxyl group is attached to the C-2′ position, whereas in this compound, it is at the C-1′ position. nih.gov Its IUPAC name is 1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione. nih.gov This structural variation means that the chiral center, if present, is at a different position along the side chain. Isothis compound has been isolated from various marine-derived fungi, including Penicillium oxalicum and Gliocladium sp. nih.govnih.gov Like this compound, isothis compound can also exist in enantiomeric forms, such as (+)-2′S-Isothis compound, depending on the stereochemistry at the C-2' position. nih.gov

Structural Relationships with Related Anthraquinone (B42736) Derivatives

This compound belongs to the large and diverse class of naturally occurring polyketides known as anthraquinones. nih.govmdpi.com These compounds share a common tricyclic anthracene-9,10-dione core but vary widely in their substitution patterns. The structural relationships between this compound and its analogues are defined by differences in side chains and functional groups attached to this core.

1′-Deoxythis compound

A closely related analogue isolated from the same marine echinoderm (Comanthus sp.) as (S)-(-)-rhodoptilometrin is 1′-Deoxythis compound. nih.govresearchgate.net As its name implies, this derivative lacks the hydroxyl group at the C-1′ position of the propyl side chain. The absence of this hydroxyl group also means the removal of the chiral center that defines the (R) and (S) forms of this compound. Therefore, 1′-Deoxythis compound is an achiral molecule. Its structure consists of the 1,3,8-trihydroxyanthraquinone (B12429142) core with an n-propyl group at the C-6 position. The co-occurrence of this compound with this compound suggests a potential shared biosynthetic pathway.

CompoundKey Structural FeatureIUPAC Name
This compound Hydroxyl group at C-1' of the propyl side chain1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione
Isothis compound Hydroxyl group at C-2' of the propyl side chain1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione nih.gov
1′-Deoxythis compound No hydroxyl group on the propyl side chain1,3,8-trihydroxy-6-propylanthracene-9,10-dione

Other Anthraquinone and Naphthopyrone Congeners

The anthraquinone family is vast, with numerous congeners isolated from marine sources, particularly fungi and invertebrates. nih.gov These compounds are structurally related to this compound through their shared polyketide origin and anthraquinone scaffold. Variations among these congeners include different alkyl side chains, varying numbers and positions of hydroxyl groups, and the presence of other functionalities like methoxy (B1213986) or methyl groups. mdpi.com For instance, the fungus Penicillium oxalicum, which produces isothis compound, is known to produce a variety of other secondary metabolites. nih.gov Furthermore, crinoids of the genus Comanthus, from which this compound and its deoxy-analogue were isolated, have also been reported to contain naphthopyrones, which are another class of polyketide-derived pigments with a different but biosynthetically related core structure. researchgate.net This chemical diversity within a single organism or genus highlights the varied biosynthetic modifications that can occur from common precursor molecules.

Mechanistic Studies of Rhodoptilometrin S Biological Activities

Cellular Regeneration and Tissue Remodeling Mechanisms

Impact on Mitochondrial Function and Energy Metabolism

Expression Levels of Mitochondrial Complexes (I-V)

Studies have indicated that (+)-rhodoptilometrin positively impacts mitochondrial function by increasing the expression levels of key components of the oxidative phosphorylation (OXPHOS) system. Specifically, treatment with (+)-rhodoptilometrin has been shown to upregulate the gene and protein expression of mitochondrial respiratory chain complexes I through V in human gingival fibroblast cells (hGF-1) nih.govnih.gov. This upregulation enhances OXPHOS, leading to an increased ATP yield, which is vital for cellular energy production and function nih.gov. This modulation of mitochondrial complexes suggests a role for rhodoptilometrin in promoting cellular energy metabolism and potentially influencing cellular migration and regeneration processes nih.govnih.gov.

Enzyme and Protein Kinase Inhibition Studies

This compound and its derivatives have demonstrated significant inhibitory activity against several critical enzymes and protein kinases involved in cell proliferation, survival, and signaling pathways.

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Research has shown that 1'-deoxythis compound (SE11) can inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) researchgate.netnih.gov. This inhibition of ERK phosphorylation is a key event in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers researchgate.net. The observed decrease in ERK phosphorylation by SE11 is suggested to be a consequence of its inhibitory action on Epidermal Growth Factor Receptor (EGFR) kinase, as the EGFR/MAPK pathway is a significant target for many cell-inhibitory drugs researchgate.net.

Inhibitory Activity Against Diverse Protein Kinases

Both 1'-deoxythis compound (SE11) and (S)-(−)-rhodoptilometrin (SE16) have been identified as potent inhibitors of a range of protein kinases. These kinases are implicated in critical cellular functions such as proliferation, survival, metastasis, and angiogenesis nih.govresearchgate.net.

1'-deoxythis compound (SE11) exhibits potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, with reported IC50 values of 4.0 µM researchgate.net. (S)-(−)-rhodoptilometrin (SE16) also demonstrates inhibitory activity against EGFR kinase with an IC50 of 12.4 µM researchgate.net. The EGFR pathway is a significant target in cancer therapy due to its role in regulating cellular proliferation and survival nih.govmdpi.com.

Further investigations have revealed that this compound derivatives can inhibit other receptor tyrosine kinases. 1'-deoxythis compound (SE11) has shown inhibitory activity against ERBB-2 (HER2) with an IC50 of 6.7 µM and against ERBB-4 (HER4) with an IC50 of 9.4 µM researchgate.net. Additionally, SE11 inhibits the Insulin-like Growth Factor-1 (IGF-1) receptor kinase with an IC50 of 5 µM nih.gov. (S)-(−)-rhodoptilometrin (SE16) also inhibits ERBB-2 with an IC50 of 12.1 µM researchgate.net. The IGF-1 receptor and ERBB family receptors are known to activate pathways that promote cell proliferation and survival, making their inhibition a key strategy in cancer treatment nih.govnih.govmcgill.ca.

This compound derivatives have also demonstrated inhibitory effects on Aurora kinases, which are critical regulators of mitosis. Both 1'-deoxythis compound (SE11) and (S)-(−)-rhodoptilometrin (SE16) inhibit Aurora-A and Aurora-B kinases researchgate.net. Specifically, SE11 inhibits Aurora-A with an IC50 of 3.0 µM and Aurora-B with an IC50 of 1.81 µM. SE16 inhibits Aurora-A with an IC50 of 4.14 µM and Aurora-B with an IC50 of 4.14 µM researchgate.net. Aurora kinases are recognized as important anticancer drug targets due to their roles in chromosome segregation and cell division frontiersin.orgmdpi.comnih.gov. While SRC kinase inhibition is a relevant area for cancer therapeutics nih.gov, specific IC50 values for this compound against SRC kinase were not detailed in the provided search results.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13) is an enzyme involved in the degradation of extracellular matrix components, particularly collagen, and its dysregulation is associated with various pathological conditions, including osteoarthritis and rheumatoid arthritis patsnap.commybiosource.com. This compound has demonstrated considerable binding affinity to the MMP-13 active site, suggesting potential inhibitory activity rjpharmacognosy.irrjpharmacognosy.ir. Computational studies have estimated this compound's interaction with the MMP-13 active site at a concentration of 285.97 nM, with a binding free energy (ΔG binding) of -8.93 kcal/mol rjpharmacognosy.ir. Specifically, this compound forms interactions within the MMP-13 catalytic domain, including two hydrogen bonds and five hydrophobic interactions with amino acid residues Leu185, Ala186, Val219, His222, Pro242, and Ile243 rjpharmacognosy.ir.

Table 1: this compound's Interaction with MMP-13 Active Site (Computational Study)

CompoundTargetBinding Affinity (ΔG)Ki (nM)Key InteractionsReference
This compoundMMP-13-8.93 kcal/mol285.972 H-bonds, 5 hydrophobic (Leu185, Ala186, Val219, His222, Pro242, Ile243) rjpharmacognosy.ir rjpharmacognosy.ir

Inducible Nitric Oxide Synthase (iNOS) Inhibition

This compound has shown significant inhibitory effects on inducible nitric oxide synthase (iNOS) in the context of inflammation, particularly in lipopolysaccharide (LPS)-stimulated murine macrophages researchgate.net. Studies have indicated that (+)-rhodoptilometrin exhibits concentration-dependent inhibitory effects on nitric oxide synthase in LPS-stimulated RAW 264.7 macrophages researchgate.net. This compound has also been identified as having iNOS induction inhibition activity mdpi.com. While not directly studying this compound's iNOS effects, related compounds isolated from similar marine sources have been shown to reduce LPS-induced iNOS expression nih.govjst.go.jp. iNOS is an enzyme crucial for the immune response, producing nitric oxide (NO) as a defense mechanism wikipedia.org.

Table 2: this compound's Effects on iNOS Activity

CompoundActivityContextReference
(+)-RhodoptilometrinSignificant inhibitory effectsLPS-stimulated murine macrophages researchgate.net
(+)-RhodoptilometrinSignificant concentration-dependent inhibitory effectsLPS-stimulated RAW 264.7 macrophages researchgate.net
This compoundiNOS induction inhibition activity- mdpi.com

Anti-acetylcholinesterase Activity

Research has indicated that a related compound, (+)-20S-iso-rhodoptilometrin, isolated from T. harzianum, displayed weak anti-acetylcholinesterase (AChE) activity at a concentration of 100.0 mM rsc.orgresearchgate.net. While this specific finding pertains to an iso-form, it suggests a potential, albeit weak, interaction with the AChE enzyme within the broader class of this compound-related compounds.

Table 3: this compound-related Compound's AChE Activity

CompoundActivityConcentrationReference
(+)-20S-iso-rhodoptilometrinWeak100.0 mM rsc.orgresearchgate.net

Interactions with Cellular Signaling Pathways

Relationship with PI3K/Akt/mTOR Signaling Pathway (General Anthraquinone (B42736) Context)

The PI3K/Akt/mTOR signaling pathway is a critical cellular cascade involved in regulating fundamental processes such as cell proliferation, survival, metabolism, and angiogenesis oncotarget.comnih.gov. Dysregulation of this pathway is frequently observed in various cancers, contributing to tumor progression umsha.ac.irumsha.ac.ir. Anthraquinone derivatives, as a class, have been noted to influence Akt1 signaling, including reducing Akt phosphorylation and inhibiting the PI3K/Akt pathway umsha.ac.ir. Computational studies have explored the inhibitory potential of anthraquinones targeting Akt1, with this compound showing specific binding characteristics. In silico analysis suggests this compound interacts with the Akt1 catalytic site, exhibiting a binding free energy of -9.4 kcal/mol and a calculated inhibition constant (Ki) of 128.36 nM umsha.ac.ir. Other anthraquinone derivatives, such as Nigrosporin B, have been shown to induce protective autophagy by inhibiting the phosphorylation of PI3K, AKT, and mTOR nih.gov.

Table 4: this compound's Computational Interaction with Akt1

CompoundTargetBinding Affinity (ΔG)Ki (nM)Pathway ContextReference
This compoundAkt1-9.4 kcal/mol128.36Computational analysis of Akt1 inhibition umsha.ac.ir umsha.ac.ir

Modulation of Gene and Protein Expression

(+)-Rhodoptilometrin has demonstrated a notable impact on the expression of key genes and proteins involved in cellular structure and migration. Specifically, it has been shown to significantly increase the gene and protein expression levels of focal adhesion kinase (FAK), fibronectin, and type I collagen in human gingival fibroblast cells dntb.gov.uaresearchgate.netnih.govnih.gov. Quantitative analysis revealed that treatments with 0.1, 1, and 10 μM of (+)-rhodoptilometrin significantly elevated the protein expression levels of FAK and type I collagen compared to control groups nih.gov. Furthermore, concentrations of 1 or 10 μM of (+)-rhodoptilometrin significantly increased the protein expression level of fibronectin compared to control cells nih.gov. These observed increases in FAK, fibronectin, and type I collagen are associated with enhanced cell migration and wound healing processes dntb.gov.uaresearchgate.netnih.govnih.gov.

Table 5: this compound's Effect on Gene and Protein Expression

Gene/ProteinExpression ChangeConcentrationCell Type/ContextReference
FAK (Gene)Increased10 μMHuman gingival fibroblasts nih.gov
FAK (Protein)Increased0.1, 1, 10 μMHuman gingival fibroblasts nih.gov
Fibronectin (Gene)Increased10 μMHuman gingival fibroblasts nih.gov
Fibronectin (Protein)Increased1, 10 μMHuman gingival fibroblasts nih.gov
Type I Collagen (Gene)Increased10 μMHuman gingival fibroblasts nih.gov
Type I Collagen (Protein)Increased0.1, 1, 10 μMHuman gingival fibroblasts nih.gov

Compound List:

this compound

(+)-Rhodoptilometrin

(+)-20S-iso-rhodoptilometrin

Capillasterquinone A

Nigrosporin B

Analytical Methodologies for Rhodoptilometrin Research

Quantitative and Qualitative Analytical Techniques

Beyond isolation, quantitative and qualitative techniques are vital for assessing the biological activity and molecular targets of Rhodoptilometrin.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a widely used method to measure the expression levels of specific genes in cells or tissues following treatment with compounds like this compound nih.govresearchgate.netacs.orgnih.gov. This technique quantifies messenger RNA (mRNA) levels, providing insights into how this compound influences cellular processes by modulating gene transcription. Studies have utilized qRT-PCR to assess the impact of this compound on the expression of genes associated with cell migration and extracellular matrix components, such as focal adhesion kinase (FAK), fibronectin, and type I collagen nih.govresearchgate.netnih.gov.

Table 1: Gene Expression Changes in Human Gingival Fibroblast Cells (hGF-1) upon this compound Treatment

GeneControl (Relative Expression)This compound (1 µM) (Relative Expression)This compound (10 µM) (Relative Expression)
FAKBaselineIncreasedSignificantly Increased
FibronectinBaselineIncreasedSignificantly Increased
Type I CollagenBaselineIncreasedSignificantly Increased

Note: Relative expression levels are qualitative based on reported findings indicating significant increases.

Western Blot analysis is employed to detect and quantify specific proteins within a sample, allowing researchers to determine how this compound affects protein expression levels nih.govresearchgate.netnih.govresearchgate.net. This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect target proteins. This compound has been shown to influence the protein expression of key markers involved in cell migration, including FAK, fibronectin, and type I collagen nih.govresearchgate.netnih.gov. Furthermore, its effects on mitochondrial function have been investigated by analyzing the protein expression levels of complexes I through V in the mitochondria nih.govresearchgate.netnih.gov. Accurate quantification in Western Blotting relies on proper normalization, often using housekeeping proteins or total protein staining to account for variations in sample loading bio-rad.com.

Table 2: Protein Expression Changes in Human Gingival Fibroblast Cells (hGF-1) upon this compound Treatment

ProteinControl (Relative Level)This compound (0.1 µM) (Relative Level)This compound (1 µM) (Relative Level)This compound (10 µM) (Relative Level)
FAKBaselineIncreasedSignificantly IncreasedSignificantly Increased
FibronectinBaselineBaselineIncreasedSignificantly Increased
Type I CollagenBaselineIncreasedSignificantly IncreasedSignificantly Increased
Mitochondrial Complex IBaselineIncreasedIncreasedIncreased
Mitochondrial Complex IIBaselineIncreasedIncreasedIncreased
Mitochondrial Complex IIIBaselineIncreasedIncreasedIncreased
Mitochondrial Complex IVBaselineIncreasedIncreasedIncreased
Mitochondrial Complex VBaselineIncreasedIncreasedIncreased

Note: Relative protein levels are qualitative based on reported findings indicating increases or significant increases.

In vitro assays are critical for evaluating the direct effects of this compound on cellular functions under controlled laboratory conditions. These assays allow for the examination of specific biological responses, such as cell migration, proliferation, and viability.

The wound-healing assay, commonly referred to as the scratch-test, is a widely used in vitro method to evaluate cell migration and the rate of wound closure researchgate.netmdpi.comvirginia.edu. The methodology involves creating a linear "scratch" or gap in a confluent monolayer of cells using a sterile pipette tip or similar tool researchgate.netmdpi.comvirginia.edu. After the scratch is made, detached cells are removed, and the monolayer is replenished with fresh medium. The closure of this artificial wound is then monitored over a period, typically 24-48 hours, by imaging the same areas at regular intervals researchgate.netvirginia.edu. This assay is instrumental in assessing how compounds like this compound influence cell motility and the repair of damaged tissue. Studies have demonstrated that this compound can significantly accelerate wound healing in human gingival fibroblast (hGF-1) cells nih.govnih.govmdpi.com.

Table 3: Wound Healing (Scratch-Test) Results with this compound

Cell TypeTreatmentTime Point (h)Wound Closure
Human Gingival Fibroblast (hGF-1)Control24Baseline
Human Gingival Fibroblast (hGF-1)This compound (0.01 µM)24Accelerated
Human Gingival Fibroblast (hGF-1)This compound (0.1 µM)24Accelerated
Human Gingival Fibroblast (hGF-1)This compound (1 µM)24Accelerated
Human Gingival Fibroblast (hGF-1)This compound (10 µM)24Accelerated
Oral Mucosa Fibroblast (OMF)Control24Baseline
Oral Mucosa Fibroblast (OMF)This compound (0.01-10 µM)24No significant effect

Note: Wound closure is described qualitatively based on experimental findings.

Compound List

this compound

In Vitro Assays for Cellular Response Evaluation (Methodological Aspects)

Transwell Migration Assays

Transwell migration assays are instrumental in evaluating the ability of cells to move in response to chemical signals, a process crucial for various physiological and pathological events, including wound healing and tissue regeneration. Research involving this compound has utilized these assays to investigate its impact on cellular motility. Studies have demonstrated that (+)-rhodoptilometrin can promote a significant cell migration profile in human gingival fibroblast cells (hGF-1) nih.gov. This pro-migratory effect is associated with an increase in the gene and protein expression levels of key cellular markers involved in migration, such as focal adhesion kinase (FAK), fibronectin, and type I collagen nih.govresearchgate.net. These molecular changes suggest that this compound may enhance cellular motility through pathways that regulate cell adhesion and extracellular matrix interaction. In contrast, when tested on oral mucosa fibroblast (OMF) cells, (+)-rhodoptilometrin did not elicit a significant effect on cell migration nih.gov. While scratch-test assays have also indicated enhanced wound healing in hGF-1 cells, the Transwell assay specifically quantifies and visualizes the directed movement of cells, providing direct evidence of this compound's influence on migration in specific cell types nih.gov.

MTT Assay for Cellular Metabolic Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Research has employed the MTT assay to evaluate the impact of this compound on different cell types. In human gingival fibroblast cells (hGF-1), treatment with 10 μM of (+)-rhodoptilometrin resulted in a notable increase in cell viability, by approximately 21.7%, when compared to control groups nih.gov. Conversely, when oral mucosa fibroblast (OMF) cells were treated with varying concentrations of (+)-rhodoptilometrin (ranging from 0.01 to 10 μM), no significant alterations in cell viability were observed nih.gov.

Beyond these findings in fibroblasts, studies have also investigated the cytotoxic effects of this compound and its derivatives on cancer cell lines using the MTT assay. For instance, in HCT116 colon carcinoma cells, this compound exhibited cytotoxic effects with a half-maximal inhibitory concentration (IC50) of 40.1 μM. Similarly, in C6 glioma cells, the IC50 value was determined to be 30 μM researchgate.net. Another related compound, 1′-deoxythis compound, showed a more potent cytotoxic effect on HCT116 cells, with an IC50 of 13.1 μM researchgate.net. These results highlight the differential impact of this compound on cell viability and metabolic activity across various cell types.

Data Table: MTT Assay Findings for this compound

Cell TypeConcentration (μM)Effect on Viability/Metabolic ActivityIC50 (μM)Reference
Human Gingival Fibroblasts (hGF-1)10Increased viability by 21.7%N/A nih.gov
Oral Mucosa Fibroblasts (OMF)0.01, 0.1, 1, 10No significant effectN/A nih.gov
HCT116 colon carcinoma cellsN/ACytotoxic effects40.1 researchgate.net
C6 glioma cellsN/ACytotoxic effects30.0 researchgate.net
HCT116 colon carcinoma cellsN/ACytotoxic effects13.1 researchgate.net

Note: The IC50 value of 13.1 μM for HCT116 cells reported in researchgate.net pertains to 1′-deoxythis compound, a closely related compound, rather than this compound itself. The IC50 values for this compound in HCT116 and C6 cells are reported as 40.1 μM and 30 μM, respectively.

Technological Advancements in Analytical Chemistry for Marine Natural Products

The exploration of marine natural products (MNPs) for novel therapeutic agents is a dynamic field, significantly propelled by advancements in analytical chemistry mdpi.comtandfonline.comnih.gov. These technological leaps are critical for overcoming the inherent challenges in discovering, isolating, and characterizing the vast array of complex molecules produced by marine organisms.

Modern drug discovery from marine sources increasingly relies on integrated analytical strategies. High-throughput screening (HTS) assays, coupled with advanced separation techniques such as High-Performance Liquid Chromatography (HPLC), are fundamental for the initial identification and fractionation of bioactive compounds from crude extracts nih.gov. Following isolation, spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for structural elucidation nih.govchromatographyonline.comcreative-biostructure.comuni-duesseldorf.de. NMR spectroscopy provides detailed insights into molecular structure, including connectivity, functional groups, and stereochemistry, often requiring specialized techniques like 1,1-ADEQUATE for complex structures such as anthraquinones mdpi.com. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), complements NMR by providing accurate molecular weight determination, elemental composition, and fragmentation patterns, which are crucial for deducing potential structures, especially when material is limited nih.govchromatographyonline.com.

The synergy between LC/UV/MS and NMR is vital for rapid dereplication, a process that identifies known compounds within complex mixtures, thereby allowing researchers to focus on novel chemical entities nih.gov. Furthermore, advancements in bioinformatics and genomics are revolutionizing MNP discovery. Genome mining, which involves identifying biosynthetic gene clusters in marine microorganisms, offers a predictive approach to uncovering potential new natural products that may be difficult to culture or isolate using traditional methods tandfonline.comnih.govnih.gov. These integrated technological approaches are essential for efficiently navigating the chemical diversity of the marine environment and advancing the discovery of new pharmaceuticals.

Theoretical and Computational Research on Rhodoptilometrin

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically used to predict the binding mode of a ligand to a protein target rjpharmacognosy.irrjpharmacognosy.irajol.infonih.gov. This method is instrumental in estimating binding affinities and identifying potential inhibitors.

Prediction of Ligand-Protein Binding Affinities

Studies have employed molecular docking to evaluate the potential of various natural anthraquinones, including Rhodoptilometrin, as inhibitors of Matrix Metalloproteinase-13 (MMP-13) rjpharmacognosy.irrjpharmacognosy.irresearchgate.net. MMP-13 is implicated in various human disorders, including osteoarthritis and cancer, making it a significant drug target rjpharmacognosy.irresearchgate.net. Molecular docking analyses, often utilizing software like AutoDock 4.0, were performed to estimate the binding affinity of this compound to the MMP-13 catalytic site rjpharmacognosy.irrjpharmacognosy.ir. The results indicated that this compound demonstrated considerable binding affinity to the MMP-13 active site, suggesting its potential as an MMP-13 inhibitor rjpharmacognosy.irrjpharmacognosy.irresearchgate.net.

Analysis of Interactions with Target Protein Catalytic Sites (e.g., MMP-13)

Beyond simply predicting binding affinity, molecular docking simulations also provide insights into the specific interactions between a ligand and the amino acid residues within the target protein's catalytic site rjpharmacognosy.irrjpharmacognosy.irajol.info. These analyses help elucidate the molecular basis of binding. While detailed residue-level interactions for this compound with MMP-13 are not exhaustively described in all accessible summaries, the docking process confirms its engagement within the active site of MMP-13 rjpharmacognosy.irrjpharmacognosy.irresearchgate.net. Such interactions are crucial for understanding the mechanism of inhibition and for guiding further structural modifications to enhance efficacy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the temporal behavior of molecular systems, providing a dynamic picture of how molecules interact over time researchgate.netnih.govnih.gov. In the context of drug discovery, MD simulations are vital for assessing the stability of ligand-protein complexes predicted by docking rjpharmacognosy.irrjpharmacognosy.irajol.inforesearchgate.netnih.gov.

Assessment of Compound-Target Complex Stability

Following molecular docking, MD simulations are often performed to evaluate the stability of the docked poses of lead compounds, including this compound, within their target binding sites rjpharmacognosy.irrjpharmacognosy.irajol.inforesearchgate.net. These simulations help determine if the predicted binding mode is robust and likely to persist under physiological conditions nih.gov. For instance, in studies evaluating MMP-13 inhibitors, MD simulations were used to examine the stability of docked poses, with some compounds showing less stable interactions rjpharmacognosy.irrjpharmacognosy.ir. While specific quantitative stability data for this compound is not detailed in the provided snippets, the methodology confirms its application in assessing the dynamic behavior and reliability of its binding to target proteins rjpharmacognosy.irrjpharmacognosy.irresearchgate.netnih.gov.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties and drug-likeness is a critical step in early-stage drug discovery to filter compounds with a higher probability of success in preclinical and clinical development nih.govri.seresearchgate.netbiorxiv.orgresearchgate.netmdpi.comgardp.org. These predictions help identify molecules that are likely to exhibit favorable pharmacokinetic profiles and possess characteristics suitable for therapeutic use.

Assessment of Drug-Likeness (excluding specific pharmacokinetic values)

Drug-likeness is a concept that describes the probability of a compound possessing properties that allow it to be orally administered and to reach its target in the body, ultimately leading to a therapeutic effect researchgate.netgardp.orgnih.gov. It is often assessed using various physicochemical parameters and established rules, such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity, hydrogen bond donors, and acceptors researchgate.netgardp.orgnih.gov.

Computational assessments have been performed to evaluate the drug-likeness of this compound nih.gov. These evaluations typically consider parameters such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds researchgate.netmdpi.comgardp.orgnih.govnih.govmdpi.com. The results of such analyses indicate whether a compound aligns with the general physicochemical space occupied by known drugs, thereby suggesting its potential for further development.

Table 1: Physicochemical Properties and Drug-Likeness Assessment of this compound

PropertyValue for this compound
Molecular Weight314.25
LogP2.2
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Rotatable Bonds0
Drug-likenessYes

Note: Values are derived from computational predictions.

The assessment of these properties provides an initial indication of this compound's potential suitability as a drug candidate, guiding subsequent experimental investigations.

Ecological and Physiological Roles of Rhodoptilometrin in Its Natural Environment

Chemical Ecology of Crinoid-Associated Organisms

The chemical environment surrounding crinoids is vital for the establishment and maintenance of symbiotic relationships with other marine organisms. Rhodoptilometrin plays a key role in mediating these interactions, particularly in host recognition.

This compound, along with other co-occurring anthraquinones such as comantherin, has been identified as a critical chemical cue for symbiotic organisms, notably the snapping shrimp Synalpheus stimpsonii. Research indicates that these compounds act as kairomones, which are chemical substances released by one organism that benefit another organism. In the context of crinoid-shrimp symbiosis, these anthraquinones allow the snapping shrimp to effectively recognize and select their specific crinoid hosts. Studies involving the crinoid species Phanogenia distincta and Comanthus wahlbergii have demonstrated that extracts containing this compound trigger attractive behaviors in S. stimpsonii, facilitating host selection. This chemical attraction is so pronounced that the shrimp are also attracted to pure commercial anthraquinones, underscoring the significance of these compounds in maintaining the symbiotic association researchgate.netresearchgate.netresearchgate.netresearchgate.netumons.ac.be.

Table 1: this compound and Symbiotic Host Selection

Crinoid Host SpeciesSymbiotic OrganismRole of Anthraquinones (incl. This compound)Reference Study
Phanogenia distinctaSynalpheus stimpsoniiAct as kairomones for host recognition and selection. researchgate.netresearchgate.netresearchgate.netresearchgate.netumons.ac.be
Comanthus wahlbergiiSynalpheus stimpsoniiAct as kairomones for host recognition and selection. researchgate.netresearchgate.netresearchgate.netresearchgate.netumons.ac.be
Cenometra bella (non-host)Synalpheus stimpsoniiProduces attractive kairomones, but specific host recognition is mediated by crinoid anthraquinones. researchgate.netresearchgate.netresearchgate.netresearchgate.netumons.ac.be

Chemical Defense Mechanisms

Crinoids, being sessile, rely on various defense strategies to protect themselves from predation and other environmental threats. Chemical defenses are paramount among these, with compounds like this compound contributing to their survival.

Anthraquinones, the class of compounds to which this compound belongs, are recognized for their role as defensive molecules in crinoids. These pigments contribute to the bright coloration of feather stars and also serve to make them unpalatable and repellent to potential predators, particularly fish researchgate.netgriffith.edu.au. Research indicates that these natural products possess fish anti-feedant activity, deterring predation by making the crinoids less appealing as a food source researchgate.netgriffith.edu.au. While specific quantitative data for this compound's anti-feedant activity against fish is not detailed in the provided literature, the broader class of quinones and anthraquinones is established to perform this defensive function.

Future Research Directions and Methodological Innovations

Synthetic Biology and Chemoenzymatic Synthesis Approaches

The sustainable production and structural modification of Rhodoptilometrin are critical for its further development. Synthetic biology and chemoenzymatic synthesis offer powerful tools to achieve these goals.

Engineered biosynthesis, a cornerstone of synthetic biology, involves modifying microbial or plant cell systems to produce specific compounds. By identifying and manipulating the biosynthetic pathways of this compound, it may be possible to engineer host organisms for its efficient and scalable production. This approach also opens doors for generating novel this compound analogs with tailored properties. Metabolic engineering can introduce variations into the biosynthetic machinery, leading to the production of derivatives with potentially enhanced potency, altered selectivity, or improved pharmacokinetic profiles. This strategy could overcome limitations associated with natural product extraction and provide a renewable source for research and potential therapeutic development.

This compound exists as chiral isomers, with research often referring to (+)-rhodoptilometrin and (S)-(−)-rhodoptilometrin creative-proteomics.comresearchgate.netacs.orgresearchgate.net. The stereochemistry of a molecule can profoundly influence its biological activity and interaction with molecular targets. Therefore, developing efficient and stereoselective synthetic routes is crucial for obtaining pure enantiomers and creating novel chiral derivatives. Such synthetic strategies would enable detailed structure-activity relationship (SAR) studies, allowing researchers to pinpoint the specific stereochemical configurations responsible for RDM's observed effects and to design analogs with optimized therapeutic profiles. Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, could offer highly selective and environmentally friendly routes for producing these complex chiral molecules.

Comparative Studies with Other Anthraquinones

Placing this compound within the broader context of the anthraquinone (B42736) class can illuminate its unique attributes and shared mechanisms.

Anthraquinones constitute a diverse group of natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties tandfonline.comzfin.org. Many anthraquinones are known to exert their effects by inhibiting protein kinases, modulating cellular signaling pathways, or inducing apoptosis. For instance, compounds like emodin, physcion, and chrysophanol (B1684469) are well-characterized anthraquinones with established biological roles.

Comparative studies of this compound against other prominent anthraquinones can reveal conserved mechanisms of action and highlight RDM's unique contributions. By comparing their specific kinase inhibition profiles (e.g., IC50 values against particular kinases), their efficacy in modulating ER stress and autophagy, and their effects on OXPHOS, researchers can identify structure-activity relationships within the anthraquinone scaffold. This comparative analysis will help in understanding which structural features of this compound are responsible for its distinct biological activities, such as its potent neuroprotective effects or its specific wound-healing properties, thereby guiding the design of more targeted and effective therapeutic agents.

Compound List

this compound (RDM)

1'-deoxythis compound

(+)-rhodoptilometrin

(S)-(−)-rhodoptilometrin

Anthraquinones (general class)

EGF receptor kinase

ERK (extracellular-signal-regulated kinase)

FAK (focal adhesion kinase)

Aurora-A kinase

Aurora-B kinase

IGF1-receptor kinase

GRP78

p-eIF2α/eIF2α

XBP-1s

C/EBP homologous protein

LC3

p-mTOR

BCL2

Fibronectin

Type I collagen

Q & A

Q. What are the established methodologies for structural characterization and purity assessment of Rhodoptilometrin?

To confirm this compound's structural identity and purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for atomic-level structural elucidation.
  • High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) for purity quantification and impurity profiling.
  • X-ray crystallography (if crystalline forms are available) for definitive stereochemical confirmation.
  • Reference standards from authenticated sources to validate analytical protocols.
    Methodological Note: Cross-validate results using at least two orthogonal techniques (e.g., NMR + HPLC-MS) to minimize instrumental bias .

Q. What in vitro assays are commonly used to evaluate this compound's bioactivity, and how should researchers control for assay-specific variability?

Standard assays include:

  • Cell viability assays (e.g., MTT, ATP luminescence) for cytotoxicity profiling.
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to assess target engagement.
  • High-content screening for subcellular localization studies.
    Controls:
  • Include vehicle controls (e.g., DMSO concentration-matched) and positive/negative pharmacological controls.
  • Normalize data to internal standards (e.g., housekeeping genes in qPCR) to account for plate-to-plate variability .

Q. How should researchers design dose-response studies for this compound to establish accurate EC50/IC50 values?

  • Use logarithmic dosing (e.g., 10 nM–100 μM) to capture the full dynamic range.
  • Include ≥3 biological replicates per concentration to assess biological variability.
  • Apply nonlinear regression models (e.g., Hill equation) with goodness-of-fit metrics (R² ≥ 0.90).
  • Validate results across multiple cell lines or enzymatic preparations to confirm target specificity .

Advanced Research Questions

Q. What strategies exist to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from:

  • Pharmacokinetic (PK) limitations (e.g., poor bioavailability, rapid metabolism).
  • Off-target effects in complex biological systems.
    Resolution Strategies:
  • Conduct PK/PD modeling to correlate plasma concentrations with target engagement.
  • Use isotope-labeled this compound for tissue distribution studies.
  • Perform ex vivo assays on tissues from treated animals to validate in vitro mechanisms .

Q. What computational approaches can predict this compound's molecular targets, and how should in silico findings be validated experimentally?

  • Molecular docking and molecular dynamics simulations to identify potential binding pockets.
  • Phylogenetic analysis to assess target conservation across species.
    Experimental Validation:
  • Use surface plasmon resonance (SPR) for binding affinity measurements.
  • Perform site-directed mutagenesis of predicted binding residues to confirm critical interactions .

Q. How can researchers optimize this compound's stability in physiological buffers for long-term pharmacokinetic studies?

  • Test stability under varying conditions (pH 7.4, 37°C) using accelerated degradation studies .
  • Employ lyophilization or cryopreservation with stabilizers (e.g., trehalose).
  • Validate stability via LC-MS/MS at multiple timepoints to quantify degradation products .

Q. What statistical methods are appropriate for analyzing synergistic effects when combining this compound with other therapeutic agents?

  • Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Isobolographic analysis to visualize dose-reduction potential.
  • Use Bayesian hierarchical models to account for inter-experiment variability in multi-study analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.